(2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Overview
Description
Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly notable for its role in the synthesis of alpha-Glycosidase inhibitors, which are important in the treatment of diseases such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) typically involves the esterification of beta-D-Galactofuranose with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohol derivatives .
Scientific Research Applications
Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in the study of carbohydrate metabolism and enzyme inhibition.
Medicine: It plays a role in the development of drugs for treating metabolic disorders such as diabetes.
Industry: The compound is used in the production of various bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-5-((R)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific enzymes and molecular targets. For instance, as an intermediate in the synthesis of alpha-Glycosidase inhibitors, it helps inhibit the activity of alpha-Glycosidase enzymes, thereby reducing the breakdown of carbohydrates into glucose. This mechanism is crucial in managing blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Galactofuranose 1,2,3,5,6-Pentakis(2,2-diMethylpropanoate): Another esterified derivative of beta-D-Galactofuranose with similar properties.
Alpha-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): An isomer with different spatial arrangement of atoms.
Uniqueness
Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of alpha-Glycosidase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
[(2R)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-ICUGJSFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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